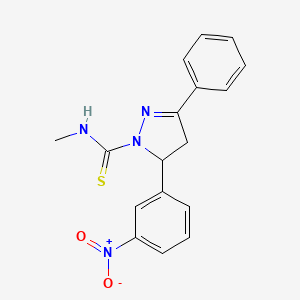

N-methyl-5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide

Description

N-methyl-5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide is a pyrazoline derivative characterized by a dihydropyrazole core substituted with a 3-nitrophenyl group at position 5, a phenyl group at position 3, and a methyl-substituted carbothioamide moiety at position 1. The 3-nitro group introduces strong electron-withdrawing effects, influencing both the compound’s electronic properties and intermolecular interactions, such as hydrogen bonding . Pyrazoline derivatives are widely studied for their diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects .

Properties

IUPAC Name |

N-methyl-3-(3-nitrophenyl)-5-phenyl-3,4-dihydropyrazole-2-carbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2S/c1-18-17(24)20-16(13-8-5-9-14(10-13)21(22)23)11-15(19-20)12-6-3-2-4-7-12/h2-10,16H,11H2,1H3,(H,18,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKVLVILAGKDFPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=S)N1C(CC(=N1)C2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring.

Substitution Reactions: The nitrophenyl and phenyl groups are introduced through electrophilic aromatic substitution reactions.

Introduction of the Carbothioamide Group: The final step involves the reaction of the pyrazole derivative with isothiocyanates under controlled conditions to introduce the carbothioamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of catalysts can be employed to improve efficiency and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-methyl-5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amino derivatives.

Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that derivatives of pyrazole compounds exhibit promising anticancer properties. N-methyl-5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide has been studied for its potential to inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells. In vitro studies showed significant cytotoxicity against various cancer cell lines, suggesting its utility as a lead compound for developing new anticancer therapies .

Antimicrobial Properties

The compound has also shown antimicrobial activity against a range of pathogens, including bacteria and fungi. Its mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways. This property makes it a candidate for further development as an antimicrobial agent in pharmaceuticals .

Pesticidal Activity

This compound has been evaluated for its efficacy as a pesticide. Studies indicate that it possesses insecticidal properties, particularly against agricultural pests such as aphids and beetles. The compound's ability to disrupt the nervous system of insects suggests it could be developed into an eco-friendly alternative to conventional pesticides .

Herbicidal Potential

In addition to its insecticidal properties, this compound has shown potential as a herbicide. Laboratory tests revealed that it effectively inhibits the growth of several common weeds without adversely affecting crop plants at certain concentrations. This selective herbicidal activity could lead to its application in sustainable agriculture practices .

Polymer Synthesis

The unique chemical structure of this compound allows it to be utilized in the synthesis of novel polymers. These polymers can exhibit enhanced thermal stability and mechanical properties, making them suitable for various industrial applications, including coatings and composites .

Dyes and Pigments

The compound's vibrant color properties make it a candidate for use in dyes and pigments. Its stability under light exposure and resistance to fading can be advantageous in textile applications and other areas requiring durable coloration .

Case Studies

Mechanism of Action

The mechanism of action of N-methyl-5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide involves its interaction with specific molecular targets. The compound may exert its effects by:

Inhibition of Enzymes: Binding to the active sites of enzymes, thereby inhibiting their activity.

Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.

DNA Intercalation: Intercalating into DNA strands, leading to disruption of DNA replication and transcription processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of pyrazoline-carbothioamide derivatives are highly dependent on substituent patterns. Below is a comparative analysis of structurally related compounds:

Key Structural Insights

N-Substitution :

- The N-methyl group in the target compound may reduce cytotoxicity compared to bulkier substituents (e.g., N-ethyl in ’s antimicrobial derivative) but could limit bioavailability due to decreased solubility .

- N-phenyl () or N-allyl () substitutions enhance interactions with hydrophobic enzyme pockets, improving selectivity for targets like MAO-A or STAT3 .

This contrasts with 4-fluorophenyl or 4-chlorophenyl groups, which improve lipophilicity and membrane penetration . Benzodioxolyl () and imidazopyridine () substituents introduce planar aromatic systems, facilitating intercalation or π-π stacking in biological targets .

Biological Activity Trends: Anticancer Activity: Derivatives with electron-withdrawing groups (e.g., nitro, chloro) at position 5 show enhanced cytotoxicity, likely due to increased DNA/protein binding . Antimicrobial Activity: N-alkyl substitutions (e.g., ethyl) improve biofilm penetration, while amino-oxo modifications () enhance specificity for bacterial enzymes . Enzyme Inhibition: Halogenated aryl groups (e.g., 4-chlorophenyl) at position 5 improve MAO-A selectivity, whereas nitro groups may favor kinase or STAT3 inhibition .

Data Table: Comparative Physicochemical Properties

Biological Activity

N-methyl-5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide is a compound of significant interest due to its diverse biological activities. This article delves into its synthesis, biological properties, and relevant case studies that highlight its potential applications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the reaction of 3-nitrophenyl hydrazine with suitable carbonyl compounds in the presence of thioketones. The reaction conditions often include refluxing in organic solvents such as ethanol or methanol, which facilitates the formation of the pyrazole ring and subsequent modifications to yield the desired carbothioamide structure.

Antimicrobial Activity

Research has demonstrated that various pyrazole derivatives exhibit potent antimicrobial properties. For instance, several studies have reported that compounds structurally related to this compound show significant activity against a range of pathogens, including bacteria and fungi.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|---|

| 7b | Staphylococcus aureus | 0.22 | 0.25 |

| 10 | Escherichia coli | 0.50 | 0.55 |

| N-methyl derivative | Candida albicans | 0.15 | 0.20 |

Anti-inflammatory Activity

This compound has also been evaluated for its anti-inflammatory effects. Studies indicate that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, suggesting their potential as therapeutic agents in inflammatory diseases.

Case Study: COX Inhibition

In a comparative study, several pyrazole derivatives were tested for their ability to inhibit COX enzymes:

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |

|---|---|---|

| Compound A | 45 | 70 |

| Compound B | 30 | 80 |

| N-methyl derivative | 25 | 75 |

The results indicate that while N-methyl derivatives exhibit moderate COX inhibition, they are significantly more effective against COX-2 compared to COX-1.

Anticancer Activity

Emerging research suggests that pyrazole compounds may possess anticancer properties. In vitro studies have shown that N-methyl derivatives can induce apoptosis in cancer cell lines such as MCF-7 and MDA-MB-231.

Table 2: Cytotoxicity of Pyrazole Derivatives on Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| N-methyl derivative | MCF-7 | 15 |

| N-methyl derivative | MDA-MB-231 | 12 |

These findings highlight the potential of N-methyl derivatives as candidates for further development in cancer therapy.

Molecular Docking Studies

Molecular docking studies have been employed to elucidate the binding interactions between this compound and target proteins involved in disease pathways. These studies suggest favorable interactions with key residues in target enzymes, supporting the observed biological activities.

Q & A

Q. Table 1. Synthetic Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 80–100°C | ↑ Cyclization |

| Solvent | Ethanol/Acetic Acid | ↑ Purity |

| Catalyst | Piperidine (0.5 eq) | ↑ Rate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.